An In-depth Technical Guide to 3-Amino-4-pyridazinecarboxylic Acid
An In-depth Technical Guide to 3-Amino-4-pyridazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 21141-03-7[1][2][3]
This technical guide provides a comprehensive overview of 3-Amino-4-pyridazinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physical and chemical properties and provides context regarding its synthesis and potential biological relevance based on related structures.
Core Properties
3-Amino-4-pyridazinecarboxylic acid is a pyridazine derivative characterized by the presence of both an amino and a carboxylic acid functional group. These features make it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 21141-03-7 | [1][2][3] |
| Molecular Formula | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 261-263 °C (with decomposition) | [2] |
| Boiling Point (Predicted) | 470.5 ± 30.0 °C | [2] |
| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.11 ± 0.10 | [2] |
| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-Amino-4-pyridazinecarboxylic acid is not extensively documented in publicly available literature. However, the synthesis of structurally related pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine, followed by functional group manipulations.
For illustrative purposes, a detailed experimental protocol for a related class of compounds, 3-amino-5-arylpyridazine-4-carbonitriles , is provided below. This one-pot, three-component reaction highlights a common synthetic strategy for constructing the pyridazine core.[4]
Example Protocol: Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile[4]
Materials:
-
Phenylglyoxal
-
Malononitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
Procedure:
-
A mixture of phenylglyoxal (1 mmol) and 80% hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.[4]
-
Malononitrile (1 mmol) is then added to the reaction mixture.[4]
-
The mixture is stirred for an additional 30 minutes at room temperature.[4]
-
The resulting white precipitate is collected by filtration.[4]
-
The product is washed with hot water (2 x 5 mL) and purified by recrystallization from ethanol to yield 3-Amino-5-phenylpyridazine-4-carbonitrile.[4]
Biological Activity and Drug Development Potential
While the specific biological activity of 3-Amino-4-pyridazinecarboxylic acid is not well-documented, the pyridazine scaffold is a well-established pharmacophore in drug discovery. Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Antipyretic and Anti-inflammatory: A related compound, 3-amino-4-mercapto-6-methylpyridazine, has shown antipyretic activity comparable to aminophenazone.[5]
-
Cancer: Derivatives of 3-aminopyridazine have been investigated as degraders of SMARCA2/4, which are targets in acute myeloid leukemia.[6] Additionally, 3-amino-pyrazine-2-carboxamide derivatives have been explored as novel FGFR inhibitors for cancer therapy.[7]
-
Enzyme Inhibition: The pyridazin-3(2H)-one scaffold has been identified as a novel inhibitor of Fatty Acid Binding Protein 4 (FABP4).[8]
The presence of the amino and carboxylic acid groups on the pyridazine ring of 3-Amino-4-pyridazinecarboxylic acid makes it a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.
Visualized Workflow: Chemical Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity, such as a derivative of 3-Amino-4-pyridazinecarboxylic acid.
Caption: A generalized workflow for the synthesis and evaluation of novel compounds.
Safety Information
Based on available data for 3-Amino-4-pyridazinecarboxylic acid, the following safety information should be considered:
-
Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin).[2]
-
Safety Statements: 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection).[2]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
- 1. usbio.net [usbio.net]
- 2. 3-AMINO-4-PYRIDAZINECARBOXYLIC ACID CAS#: 21141-03-7 [amp.chemicalbook.com]
- 3. 3-Amino-4-pyridazinecarboxylic Acid CAS 21141-03-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 5. [Antipyretic activity of 3-amino-4-mercapto-6-methylpyridazine and some standard pharmaca] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]



